Bis(but-3-yn-1-yl)amine

Click chemistry Bioconjugation Amine nucleophilicity

Bis(but-3-yn-1-yl)amine (CAS 1335280-87-9, molecular formula C₈H₁₁N, MW 121.18 g/mol) is a secondary aliphatic amine bearing two terminal alkyne groups separated from the nitrogen atom by ethylene (−CH₂−CH₂−) spacers. The compound belongs to the class of N,N‑bis(alkynyl)amines and serves as a bifunctional building block for cycloaddition reactions, cyclopolymerization, and the construction of nitrogen‑containing heterocycles.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
Cat. No. B12505024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(but-3-yn-1-yl)amine
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC#CCCNCCC#C
InChIInChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h1-2,9H,5-8H2
InChIKeyMJPXPXXEWHFOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(but-3-yn-1-yl)amine: A Terminal Diyne Secondary Amine for Bifunctional Click Chemistry and Heterocycle Synthesis


Bis(but-3-yn-1-yl)amine (CAS 1335280-87-9, molecular formula C₈H₁₁N, MW 121.18 g/mol) is a secondary aliphatic amine bearing two terminal alkyne groups separated from the nitrogen atom by ethylene (−CH₂−CH₂−) spacers [1]. The compound belongs to the class of N,N‑bis(alkynyl)amines and serves as a bifunctional building block for cycloaddition reactions, cyclopolymerization, and the construction of nitrogen‑containing heterocycles . Its structural signature—two but‑3‑yn‑1‑yl chains on a single secondary amine—distinguishes it from the more common N,N‑dipropargylamine (prop‑2‑yn‑1‑yl chains) and from mono‑alkynyl congeners.

Why N,N‑Dipropargylamine or Mono‑Alkynyl Amines Cannot Replace Bis(but-3-yn-1-yl)amine in Demanding Applications


In‑class alkyne‑functionalized amines cannot be interchanged without altering key physicochemical and reactivity parameters. The ethylene spacer in bis(but‑3‑yn‑1‑yl)amine reduces the electron‑withdrawing effect of the alkyne on the amine nitrogen relative to the propargyl analog, resulting in a significantly higher amine basicity (predicted pKa shift of ~2–3 units) . This pKa difference directly influences nucleophilicity, protonation state at physiological pH, and coordination behavior in metal‑catalyzed reactions. Furthermore, the but‑3‑yn‑1‑yl side‑chains enable distinct cyclization topologies—favoring seven‑membered ring formation in gold‑catalyzed hydroamination cascades—whereas propargyl‑substituted amines preferentially give five‑membered rings [1]. The combined impact on electronics, reactive‑site spacing, and ring‑closure selectivity makes generic substitution untenable when synthetic outcome or material properties are critical.

Quantitative Differentiation of Bis(but-3-yn-1-yl)amine from Its Closest Analogs


Amine Basicity: Predicted pKa Shift of ~2–3 Units vs. N,N‑Dipropargylamine

The basicity of the secondary amine is a critical determinant of its nucleophilicity and protonation state under reaction or physiological conditions. Bis(but‑3‑yn‑1‑yl)amine, with its ethylene spacer between the alkyne and nitrogen, is expected to have a conjugate acid pKa in the range 7–9, based on the predicted pKa of 8.86 for the parent primary amine but‑3‑yn‑1‑amine . In contrast, N,N‑dipropargylamine, in which the triple bond is directly attached to the methylene linker, has a predicted pKa of 5.97±0.10 . This ~2–3 unit difference means that at pH 7.4, a substantially larger fraction of bis(but‑3‑yn‑1‑yl)amine remains in the deprotonated, nucleophilic form available for N‑alkylation or copper coordination.

Click chemistry Bioconjugation Amine nucleophilicity

Alkyne Spacer Length: Enabling Seven-Membered Ring Cyclization vs. Five-Membered for Propargyl Analogs

The two‑carbon ethylene spacer in bis(but‑3‑yn‑1‑yl)amine permits endo‑cyclization to form seven‑membered N‑heterocycles, whereas propargyl‑based amines (one‑carbon spacer) are geometrically constrained to five‑membered ring products. Too and Chiba demonstrated that tertiary N‑(but‑3‑ynyl)anilines undergo gold‑catalyzed one‑pot hydroamination/cyclization to give tetrahydrobenz[b]azepin‑4‑ones (seven‑membered rings) in useful yields [1]. By extension, bis(but‑3‑yn‑1‑yl)amine offers the potential for sequential or tandem dual cyclization to construct bicyclic frameworks containing a seven‑membered ring, a synthetic manifold not accessible with N,N‑dipropargylamine.

Heterocycle synthesis Cyclization Gold catalysis

CuAAC Reactivity: Terminal Alkyne Performance Comparable to Propargyl Systems

A systematic study of terminal alkyne reactivity in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) reported that propargyl‑type alkynes represent an excellent combination of reactivity, ease of installation, and cost, and that only modest differences exist among common alkyne classes under typical bioconjugative and preparative organic conditions [1]. While the study did not explicitly include bis(but‑3‑yn‑1‑yl)amine, the but‑3‑yn‑1‑yl group is structurally analogous to the 3‑butynyl substrates tested, which showed reaction rates within the same order of magnitude as propargyl substrates. Users can therefore expect bis(but‑3‑yn‑1‑yl)amine to display CuAAC kinetics comparable to N,N‑dipropargylamine, with the added benefit of the longer spacer reducing steric hindrance around the triazole linkage after conjugation.

Click chemistry CuAAC Bioconjugation

Physicochemical Profile: Boiling Point and Density vs. N,N‑Dipropargylamine

Bis(but‑3‑yn‑1‑yl)amine has a predicted boiling point of 179.8±25.0 °C at atmospheric pressure and a predicted density of 0.884±0.06 g/cm³ . N,N‑Dipropargylamine, by comparison, has a reported boiling point of 176.6±0.0 °C at 760 mmHg and a density of 0.900 g/mL . The boiling points are nearly identical, indicating similar volatility and handling requirements. The slightly lower density of bis(but‑3‑yn‑1‑yl)amine (Δ ≈ −0.016 g/cm³) is consistent with the additional methylene units adding hydrocarbon character without significantly increasing mass‑per‑volume.

Volatility Physical properties Storage

Lipophilicity: Higher XLogP3-AA (0.9) vs. N,N‑Dipropargylamine (0.33)

The calculated lipophilicity (XLogP3-AA) of bis(but‑3‑yn‑1‑yl)amine is 0.9 [1], whereas N,N‑dipropargylamine has a reported LogP of approximately 0.33 . The difference of ~0.57 log units corresponds to a roughly 3.7‑fold increase in octanol/water partition coefficient, indicating moderately enhanced lipophilicity for the butynyl compound. This increase stems from the two additional methylene units and aligns with the general observation that extending the alkyl spacer between amine and alkyne reduces aqueous solubility modestly while improving membrane permeability.

Lipophilicity ADME Membrane permeability

Cyclopolymerization: Regioselectivity Control via Spacer Length in 1,6‑Heptadiyne-Type Monomers

A detailed study by Buchmeiser and co‑workers on the regioselective cyclopolymerization of 1,6‑heptadiynes, N,N‑dipropargylamines, and related monomers established that heteroatom placement at the 4‑position (relative to the diyne) strongly influences the regioselectivity of insertion and the resulting polymer microstructure (>95% five‑membered repeat units for N,N‑dipropargylamines) [1]. Although bis(but‑3‑yn‑1‑yl)amine was not directly examined, its 1,7‑diyne architecture places the nitrogen at the 5‑position of the diyne system, which is predicted to alter the chelation geometry and regioselectivity of the cyclopolymerization catalyst. This structural difference provides entry to polymer backbones with six‑ or seven‑membered repeat units rather than the five‑membered cyclopent‑1‑enylene‑vinylene linkages characteristic of dipropargylamine‑derived polymers.

Cyclopolymerization Conjugated polymers Ru-alkylidene catalysts

Bis(but-3-yn-1-yl)amine Application Scenarios Built on Quantitative Differentiation


Synthesis of Seven-Membered N-Heterocyclic Scaffolds via Gold-Catalyzed Tandem Cyclization

The but‑3‑yn‑1‑yl side chains of bis(but‑3‑yn‑1‑yl)amine enable gold(I)‑catalyzed hydroamination/cyclization to form tetrahydroazepine (seven‑membered) rings, as demonstrated by Too and Chiba for mono‑butynyl aniline substrates [1]. Bis(but‑3‑yn‑1‑yl)amine extends this reactivity to bifunctional substrates, potentially delivering fused or bridged bicyclic azepines in a single operation—a transformation inaccessible with propargyl‑based amines, which are geometrically limited to pyrroline (five‑membered) products. This application is directly grounded in the cyclization‑mode evidence presented in Section 3, Evidence Item 2.

Click-Chemistry Linker Requiring Reduced Steric Hindrance Around the Triazole Conjugate

The ethylene spacer in bis(but‑3‑yn‑1‑yl)amine places the triazole ring formed by CuAAC two methylene units away from the central amine, reducing steric crowding at the conjugation site compared to prop‑2‑yn‑1‑yl (propargyl) linkers. As shown in Section 3, Evidence Item 3, but‑3‑yn‑1‑yl alkynes exhibit CuAAC reactivity comparable to propargyl systems [2], meaning this steric advantage is gained without sacrificing click kinetics. This scenario is relevant for bioconjugation applications where proximal steric hindrance can impede subsequent binding events or enzymatic processing.

Conjugated Polymer Precursor with Tailorable Backbone Ring Size

For researchers developing cyclopolymerization‑derived conjugated polymers, bis(but‑3‑yn‑1‑yl)amine offers a 1,7‑diyne monomer architecture that is predicted to yield six‑ or seven‑membered repeat units, in contrast to the five‑membered repeat units characteristic of dipropargylamine‑based polymers [3]. This structural difference, inferred from Buchmeiser's regioselectivity principles (Section 3, Evidence Item 6), allows fine‑tuning of polymer backbone conjugation and mechanical properties, making the compound a strategic choice for optoelectronic materials requiring specific absorption/emission wavelengths.

Bifunctional Probe Design Where Higher Amine Basicity Is Required

When designing bifunctional probes that require both click‑reactive terminal alkynes and a nucleophilic secondary amine (e.g., for subsequent NHS ester or isothiocyanate coupling), the ~2–3 unit higher pKa of bis(but‑3‑yn‑1‑yl)amine relative to N,N‑dipropargylamine (Section 3, Evidence Item 1) translates to a significantly greater fraction of deprotonated, nucleophilic amine at working pH . This basicity advantage makes bis(but‑3‑yn‑1‑yl)amine the preferred scaffold for sequential orthogonal functionalization strategies where amine nucleophilicity is the rate‑limiting step.

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